4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95%
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Overview
Description
4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid (4F2-TFMPA) is a synthetic organic compound composed of a benzoic acid and a trifluoromethoxy group with a fluorine atom on the fourth carbon of the benzoic acid. It is a white, crystalline solid with a melting point of 148-149°C. 4F2-TFMPA has been used in scientific research applications due to its unique properties and potential for use in a variety of applications.
Scientific Research Applications
4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% is a versatile compound that has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a component of polymers, and as a catalyst in the production of polymers. Additionally, 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been used as a ligand in the synthesis of coordination complexes, as a ligand in the synthesis of organometallic complexes, and as a component of drug delivery systems.
Mechanism of Action
4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% is thought to act as an electron acceptor, which allows for the formation of covalent bonds between molecules. This mechanism of action is similar to that of other benzoic acids, such as salicylic acid, and is thought to be responsible for its wide range of applications in scientific research.
Biochemical and Physiological Effects
4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been studied for its potential effects on biochemical and physiological processes. Studies have demonstrated that 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% has an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been shown to have an inhibitory effect on the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes.
Advantages and Limitations for Lab Experiments
4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% is relatively stable, and its effects on biochemical and physiological processes have been well-studied. However, there are some limitations to its use in laboratory experiments. For example, 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% is not water-soluble, which can limit its use in certain experiments. Additionally, 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% is not approved for use in humans, and its effects on humans have not been studied.
Future Directions
There are a variety of potential future directions for 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% research. For example, further research could be conducted to determine the effects of 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% on other biochemical and physiological processes. Additionally, further research could be conducted to determine the potential therapeutic effects of 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95%. Additionally, research could be conducted to develop new methods of synthesis, as well as new applications for 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95%. Finally, further research could be conducted to determine the potential toxicity of 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95%.
Synthesis Methods
4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% can be synthesized using a variety of methods, including the original reaction developed by K. G. Bailey in 1978. This method involves the reaction of 4-fluoro-2-chlorobenzoic acid with 3-trifluoromethylphenol in the presence of a base such as sodium hydroxide. This reaction produces 4-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% as the main product, along with a small amount of 4-fluoro-2-hydroxybenzoic acid as a by-product.
properties
IUPAC Name |
4-fluoro-2-[3-(trifluoromethoxy)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-9-4-5-11(13(19)20)12(7-9)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYPDLMZHICJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681366 |
Source
|
Record name | 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261558-30-8 |
Source
|
Record name | 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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